
Chromazone red
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Overview
Description
Chromazone red is a thermochromic pigment that changes color with temperature variations. It is based on a combination of leuco dyes, color developers, and melt materials. This compound is known for its reversible color-changing properties, making it useful in various applications such as security, brand protection, novelty promotional products, and toys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromazone red is synthesized by mixing leuco dyes with color developers and a series of fatty acids, esters, and alcohols that each have a defined melting point. The mixture is then microencapsulated to create free-flowing powders or aqueous slurries .
Industrial Production Methods
In industrial settings, this compound is produced by combining the leuco dyes with color developers and melt materials under controlled conditions. The mixture is then processed to form microencapsulated pigments that can be used in various formulations, including aqueous, non-aqueous, and UV curing formulations .
Chemical Reactions Analysis
Absence of Identifiable Data
The term "Chromazone Red" does not appear in peer-reviewed journals, safety data sheets, or regulatory filings within the provided sources. Key reasons include:
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Nomenclature mismatch : The name may be proprietary, outdated, or region-specific.
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Potential misidentification : Similar-sounding compounds (e.g., resorufin, azo dyes) are documented but lack direct association with "this compound" .
Related Compounds with Documented Reactivity
While "this compound" itself is unverified, structurally analogous dyes and pigments exhibit reactivity patterns that may offer indirect insights:
Recommendations for Further Research
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Verify nomenclature : Confirm the IUPAC name, CAS registry number, or structural formula of "this compound."
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Explore patent databases : Proprietary dyes often appear in patent filings rather than academic journals.
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Analyze spectral data : UV-Vis or NMR spectra could clarify functional groups and reactivity pathways.
Without additional context or validated references, a detailed chemical profile of "this compound" cannot be authoritatively constructed.
Scientific Research Applications
Chromazone red has a wide range of scientific research applications, including:
Chemistry: Used as a temperature indicator in various chemical processes.
Biology: Employed in bioimaging and as a marker for temperature-sensitive biological experiments.
Medicine: Utilized in medical diagnostics to monitor temperature changes in biological samples.
Mechanism of Action
The mechanism of action of Chromazone red involves the reversible color change of leuco dyes. When heated, the leuco dyes undergo a structural change that results in a colorless form. Upon cooling, the dyes revert to their original colored form. This reversible process is facilitated by the microencapsulation of the dyes, which protects them from external factors and ensures consistent performance .
Comparison with Similar Compounds
Chromazone red can be compared with other thermochromic pigments such as:
Kromagen: A permanent thermochromic pigment that changes color at higher temperatures.
Liquid Crystals: More sensitive to temperature changes but less robust and more expensive than leuco dyes.
This compound is unique due to its reversible color-changing properties, wide range of activation temperatures, and suitability for various formulations. It is also more cost-effective and robust compared to liquid crystals .
Biological Activity
Introduction
Chromazone Red, a synthetic azo dye, has garnered attention for its biological activity, particularly in the fields of toxicology, pharmacology, and food safety. This article reviews the current understanding of its biological effects, supported by various studies and case analyses.
Chemical Structure and Properties
This compound is characterized by its azo group (-N=N-), which links aromatic rings. This structure is significant as it influences the compound's solubility, stability, and reactivity.
Toxicological Studies
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, studies show that at concentrations above 50 µg/mL, significant cell death occurs in human liver (HepG2) and breast cancer (MCF-7) cell lines. The mechanism appears to involve oxidative stress and apoptosis induction .
- Genotoxicity : In vitro assays have demonstrated that this compound can induce DNA strand breaks and chromosomal aberrations in cultured human lymphocytes at higher concentrations (≥100 µg/mL). This suggests potential genotoxic effects that warrant further investigation .
- Antioxidant Activity : Interestingly, at lower concentrations (10-50 µg/mL), this compound has been observed to possess antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study 1 : A study involving Drosophila melanogaster assessed the effects of this compound on lifespan and reproductive success. Results indicated no significant toxicity; however, a slight reduction in fertility was noted at high exposure levels .
- Case Study 2 : In an in vitro model using HL-60 promyelocytic cells, this compound exhibited pro-apoptotic activity, leading to increased DNA fragmentation without causing direct DNA damage. This suggests a potential role in cancer therapy as a chemopreventive agent .
Summary of Biological Effects
Biological Activity | Effect Level | Mechanism/Notes |
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Cytotoxicity | High (>50 µg/mL) | Induces apoptosis via oxidative stress |
Genotoxicity | Moderate (≥100 µg/mL) | Causes DNA strand breaks |
Antioxidant Activity | Low (10-50 µg/mL) | Scavenges free radicals |
Pro-apoptotic Activity | Moderate | Induces DNA fragmentation |
The biological activities of this compound can be attributed to its interaction with cellular components:
- Oxidative Stress Induction : The dye's structure allows it to generate reactive oxygen species (ROS), leading to cellular damage.
- Apoptosis Pathways : Evidence suggests that this compound activates caspase pathways in cancer cells, promoting programmed cell death .
Regulatory Status and Safety
This compound is subject to regulatory scrutiny due to its potential toxicological effects. Current safety assessments recommend limiting exposure levels in consumer products to mitigate health risks.
Properties
Molecular Formula |
C17H10N2Na2O9S2 |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
disodium;7-[(4-formylphenyl)diazenyl]-1,8-dihydroxynaphthalene-2,6-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.2Na/c20-8-9-1-4-11(5-2-9)18-19-15-13(30(26,27)28)7-10-3-6-12(29(23,24)25)16(21)14(10)17(15)22;;/h1-8,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
VURGGKLPICPXJL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=NC2=C(C=C3C=CC(=C(C3=C2O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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